ethyl 2-(5-nitro-1H-indol-3-yl)acetate
Description
Ethyl 2-(5-nitro-1H-indol-3-yl)acetate (CAS 6970-51-0) is an indole-derived compound with the molecular formula C₁₂H₁₂N₂O₄ and a molecular weight of 248.23 g/mol . Structurally, it features a nitro (-NO₂) group at the 5-position of the indole ring and an ethyl ester moiety at the 3-position via an acetic acid linker. This compound is synthesized through multi-step reactions, including aza-alkylation and dehydrogenation, with reported yields up to 89% . Indole derivatives are recognized for their biological relevance, particularly in drug discovery, due to their structural similarity to natural alkaloids and neurotransmitters .
Properties
CAS No. |
6970-51-0 |
|---|---|
Molecular Formula |
C12H12N2O4 |
Molecular Weight |
248.23 g/mol |
IUPAC Name |
ethyl 2-(5-nitro-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C12H12N2O4/c1-2-18-12(15)5-8-7-13-11-4-3-9(14(16)17)6-10(8)11/h3-4,6-7,13H,2,5H2,1H3 |
InChI Key |
UAWYJXDSPWGNLZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1=CNC2=C1C=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CCOC(=O)CC1=CNC2=C1C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate
Ethyl 2-(5-Bromo-1H-indol-3-yl)-2-oxoacetate
- Substituents : Bromine at the 5-position of indole and a keto (-CO-) group at the acetate chain.
- Impact: The oxo group increases polarity and reactivity, enabling participation in keto-enol tautomerism, unlike the simple acetate ester in the target compound .
Ethyl 2-(5-Chloro-2-methyl-1H-indol-3-yl)acetate
- Substituents : Chlorine at the 5-position and a methyl group at the 2-position of indole.
- The methyl group introduces steric hindrance, affecting binding interactions in biological systems .
Physical and Chemical Properties
The nitro group in the target compound enhances electrophilicity, making it a candidate for nucleophilic substitution reactions. In contrast, methoxy or methyl substituents improve lipophilicity, favoring blood-brain barrier penetration .
Q & A
Basic: What are the standard synthetic routes for ethyl 2-(5-nitro-1H-indol-3-yl)acetate, and how can reaction efficiency be optimized?
Answer: The compound is typically synthesized via esterification of 2-(5-nitro-1H-indol-3-yl)acetic acid with absolute ethanol in the presence of catalytic sulfuric acid under reflux conditions . To optimize efficiency:
- Monitor reaction progress using TLC or HPLC.
- Adjust molar ratios (e.g., excess ethanol to drive esterification).
- Neutralize the reaction mixture with aqueous sodium carbonate post-reflux to isolate the ester via solvent extraction (e.g., chloroform) .
Advanced: How does the nitro group at the 5-position influence the electronic structure and reactivity of the indole ring?
Answer: The nitro group is a strong electron-withdrawing moiety, which:
- Reduces electron density on the indole ring, directing electrophilic substitution to less deactivated positions (e.g., C-4 or C-6).
- Enhances stability against oxidative degradation.
Methodological approaches include: - DFT calculations to map electron density distribution.
- UV-Vis spectroscopy to assess charge-transfer interactions .
Structural Analysis: What crystallographic techniques are recommended for confirming the molecular structure?
Answer: Single-crystal X-ray diffraction (SCXRD) using SHELX software suites (e.g., SHELXL for refinement) is the gold standard . Key steps:
- Grow high-quality crystals via slow evaporation.
- Compare unit cell parameters and bond lengths with structurally analogous indole esters (e.g., ethyl 2-(5-methoxy-1H-indol-3-yl)acetate) .
- Validate hydrogen-bonding networks to confirm nitro group orientation.
Data Contradiction: How should researchers address discrepancies in reported spectroscopic data (e.g., NMR shifts)?
Answer: Discrepancies may arise from solvent effects, concentration, or impurities. Resolve by:
- Repeating experiments under standardized conditions (e.g., DMSO-d6 for NMR).
- Using high-resolution mass spectrometry (HRMS) for molecular ion confirmation.
- Cross-referencing with computational NMR predictions (e.g., DFT-based tools) .
Functionalization: What methodologies enable nitro group derivatization for further applications?
Answer: The nitro group can be reduced to an amine for subsequent reactions:
- Catalytic hydrogenation (H₂/Pd-C) under mild conditions.
- Chemical reduction with SnCl₂/HCl or Na₂S₂O₄.
The resulting amine serves as a handle for coupling reactions (e.g., amidation, Schiff base formation) to generate bioactive analogs .
Safety: What are the key safety considerations when handling this compound?
Answer: Based on GHS classification:
- H302 (harmful if swallowed): Use PPE (gloves, lab coat) and avoid ingestion.
- H315/H319 (skin/eye irritation): Work in a fume hood; rinse exposed areas immediately.
- Dispose of waste via approved protocols for nitroaromatics. Always consult the SDS for compound-specific guidelines .
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